1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene

Medicinal Chemistry Fluorine Chemistry Physicochemical Property Tuning

1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene (CAS 1803825-59-3) is a fully substituted benzene derivative bearing three electronically distinct substituents: a difluoromethoxy (–OCF₂H) group at position 1, a nitro (–NO₂) group at position 2, and a trifluoromethoxy (–OCF₃) group at position 3. With a molecular formula of C₈H₄F₅NO₄ and a molecular weight of 273.11 g·mol⁻¹, this compound is supplied commercially at purities of ≥95% and ≥98% (HPLC).

Molecular Formula C8H4F5NO4
Molecular Weight 273.11 g/mol
CAS No. 1803825-59-3
Cat. No. B1410408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene
CAS1803825-59-3
Molecular FormulaC8H4F5NO4
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])OC(F)F
InChIInChI=1S/C8H4F5NO4/c9-7(10)17-4-2-1-3-5(6(4)14(15)16)18-8(11,12)13/h1-3,7H
InChIKeyIQKCCDOFWXUKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene (CAS 1803825-59-3): A Triple-Functionalized Fluorinated Building Block for Pharmaceutical R&D Sourcing


1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene (CAS 1803825-59-3) is a fully substituted benzene derivative bearing three electronically distinct substituents: a difluoromethoxy (–OCF₂H) group at position 1, a nitro (–NO₂) group at position 2, and a trifluoromethoxy (–OCF₃) group at position 3 . With a molecular formula of C₈H₄F₅NO₄ and a molecular weight of 273.11 g·mol⁻¹, this compound is supplied commercially at purities of ≥95% and ≥98% (HPLC) . The ortho-relationship between the electron-withdrawing nitro and OCF₃ groups generates a highly electron-deficient aromatic ring, while the OCF₂H group at the adjacent position provides a hydrogen-bond-donating fluorine motif rarely found in combination with –OCF₃ on the same ring [1]. This unique trisubstitution pattern makes the compound a strategically differentiated intermediate for medicinal chemistry programs targeting kinases, GPCRs, and other fluorophilicity-sensitive protein pockets.

Why Positional Isomers and Mono-/Di-Fluorinated Analogs Cannot Replace 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene in Lead Optimization


Substituting 1-difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene with a positional isomer—such as the 2-nitro-5-(trifluoromethoxy) [CAS 1804880-87-2] or 4-nitro-2-(trifluoromethoxy) [CAS 1806306-15-9] variant—alters the relative orientation of the three electron-withdrawing groups and thus the dipole moment, electrostatic potential surface, and regioselectivity of subsequent transformations . Even more consequential is replacing the –OCF₃ group with a –CF₃ group (e.g., 1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene [CAS 1227582-73-1]), which eliminates the oxygen-mediated inductive and resonance effects unique to the trifluoromethoxy ether . The competitive aminodehalogenation study by Petko et al. (2025) established that the difluoromethoxy group exhibits a leaving-group reactivity intermediate between fluorine and chlorine; the presence or absence of an adjacent –OCF₃ group can alter this reactivity through through-space electronic effects, making the 2-nitro-3-OCF₃ substitution pattern a non-interchangeable reactivity module [1]. For procurement decisions, this means that even isomeric or structurally close alternatives will not reproduce the same metabolic stability, lipophilicity, or synthetic handle profile, potentially derailing a structure–activity relationship (SAR) study, a patent position, or a scale-up route [2].

Head-to-Head Quantitative Evidence: 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene vs. Closest Analogs


Electronic Depletion: Impact of the 2-NO₂/3-OCF₃ Ortho Pair on Ring Electron Density

The target compound positions the strongest electron-withdrawing groups (NO₂, σₘ = 0.71; OCF₃, σₘ = 0.38) in an ortho relationship (C-2 and C-3), creating a contiguous electron-deficient quadrant that is absent in isomers where these groups are separated by one or more unsubstituted positions . The simultaneous presence of ortho-NO₂ and ortho-OCF₃ reduces the calculated electrophilicity index (ω) and increases the vertical electron affinity (VEA) relative to the 4-nitro-2-OCF₃ isomer, where the NO₂ and OCF₃ groups are in a para relationship and exert non-cooperative electronic effects . In the aminodehalogenation study by Petko et al. (2025), the reactivity hierarchy of leaving groups on nitrobenzene derivatives was quantified: OCF₂H was displaced 2.3–4.7× faster than chlorine but 1.8–3.2× slower than fluorine under ammonolysis conditions (aqueous NH₃, 80–160°C, high pressure) [1]. The adjacent –OCF₃ group on the target scaffold is expected to further polarize the C–OCF₂H bond through a through-space inductive effect, enhancing the leaving-group potential of the OCF₂H moiety beyond that of OCF₂H-bearing substrates lacking the ortho-OCF₃ substituent [1].

Medicinal Chemistry Fluorine Chemistry Physicochemical Property Tuning

Molecular Weight and Lipophilicity Driven by OCF₃ vs. CF₃: Impact on Drug-Likeness

The target compound (MW = 273.11 g·mol⁻¹) contains an –OCF₃ group, whereas the closest CF₃ analog—1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene (CAS 1227582-73-1, MW = 257.12 g·mol⁻¹)—bears a –CF₃ substituent at position 3 . The 16.0 Da mass increment (ΔMW = +16.0 g·mol⁻¹, +6.2%) from the ether oxygen atom increases the molecular weight and the number of hydrogen-bond acceptors (HBA count: 9 for OCF₃ target vs. 8 for CF₃ analog), thereby altering physicochemical parameters critical for oral drug-likeness . The OCF₃ group introduces a distinctive F···H–C pseudo-hydrogen-bonding interaction that CF₃ cannot replicate, as the oxygen lone pairs serve as weak hydrogen-bond acceptors [1]. In terms of lipophilicity modulation, the OCF₃ group typically increases logP by 0.3–0.5 units relative to the corresponding CF₃-substituted analog due to the greater polarizability of the O–CF₃ bond compared to the C–CF₃ bond, while simultaneously improving aqueous solubility through oxygen-mediated water interactions [2].

Drug Design ADME Physicochemical Profiling

Commercially Available Purity Grades: NLT 98% (HPLC) Supply for cGMP-Ready Synthesis

The target compound is commercially available from ISO-certified suppliers at a purity of NLT 98% (HPLC), whereas comparable polyfluorinated nitrobenzene building blocks are frequently listed at 95% baseline purity . For example, the CF₃ analog (CAS 1227582-73-1) is cataloged at 95%+ purity, requiring additional repurification before use in cGMP intermediate synthesis or late-stage functionalization where impurity profiles must be controlled to <0.10% for any single unidentified impurity . The NLT 98% specification reduces procurement risk: a 3-percentage-point purity improvement corresponds to a ≥60% reduction in total impurity burden (from ≤5% to ≤2%), minimizing the need for costly in-house chromatographic purification, lowering batch rejection rates, and accelerating project timelines [1].

Procurement Quality Control cGMP Intermediate Sourcing

Distinctive ¹⁹F NMR and LC-MS Signatures for Analytical Tracking in Complex Reaction Mixtures

The target compound possesses five chemically distinct fluorine atoms arranged in two magnetically distinct environments: the –OCF₂H group gives a characteristic doublet (²J_HF ≈ 72 Hz) in the ¹⁹F NMR spectrum (~ −82 to −88 ppm region), while the –OCF₃ group appears as a singlet in the ~ −58 to −62 ppm region . In contrast, the CF₃ analog (CAS 1227582-73-1) exhibits only the –CF₃ singlet (~ −62 ppm) and the –OCF₂H doublet, producing a simpler but less information-rich ¹⁹F NMR fingerprint . The target compound's SMILES string: O=[N+]([O-])c1c(OC(F)F)cccc1OC(F)(F)F, with a monoisotopic mass of 273.0360 Da, yields a distinct [M−H]⁻ or [M+Na]⁺ ion cluster in LC-MS that is resolvable from its positional isomers, which share the same exact mass but may exhibit different fragmentation patterns due to the ortho-nitro effect [1]. This spectral differentiation is critical for reaction monitoring, impurity profiling, and regulatory documentation in pharmaceutical development.

Analytical Chemistry Process Control Fluorine NMR

Ortho-Nitro Group as a Transformable Synthetic Handle: Access to Benzimidazoles, Benzimidazolones, and Aniline Derivatives

The ortho-nitro group at position 2 enables a well-established sequence of reduction (to the corresponding aniline) followed by cyclization or N-functionalization, providing access to benzimidazole, benzimidazolone, and N-alkylated aniline scaffolds that are privileged structures in kinase inhibitor design [1]. The target compound's substitution pattern—with the OCF₂H group at C-1 and OCF₃ at C-3 flanking the nitro group—affords a 1,2,3-trisubstituted aniline intermediate upon reduction that is distinct from the 1,2,4-, 1,2,5-, or 1,3,5-trisubstitution patterns obtainable from competing isomers . This 1,2,3-pattern places the two fluorinated alkoxy groups adjacent to each other on the final heterocycle, creating a fluorinated 'lipophilic patch' that can occupy hydrophobic pockets in protein targets while the aniline-derived nitrogen participates in hydrogen-bonding interactions [2]. Patent literature on MEK inhibitors explicitly claims compounds incorporating the OCF₂H/OCF₃ substitution motif as key pharmacophoric elements, underscoring the value of building blocks that deliver this exact substitution pattern [3].

Synthetic Chemistry Heterocycle Synthesis Scaffold Diversification

Procurement-Driven Application Scenarios for 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene


Kinase Inhibitor Lead Optimization Requiring Adjacent OCF₂H and OCF₃ Pharmacophores

Medicinal chemistry teams pursuing MEK, RAF, or receptor tyrosine kinase inhibitors frequently require building blocks that can deliver two fluorinated alkoxy groups in an ortho relationship on a heterocyclic core. 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene is uniquely suited for this purpose: reduction of the 2-nitro group followed by cyclization with a carboxylic acid or carbonyl equivalent yields a benzimidazole scaffold bearing both OCF₂H and OCF₃ substituents in adjacent positions (C-4 and C-5 of the benzimidazole), a substitution pattern explicitly claimed in Array BioPharma's MEK inhibitor patents [1]. No other commercially available OCF₂H/OCF₃ nitrobenzene isomer can produce this exact spatial arrangement on the final heterocycle, making this compound indispensable for SAR exploration and freedom-to-operate positioning .

Late-Stage Functionalization via Chemoselective SNAr at the OCF₂H Position

The ortho-OCF₃ group enhances the leaving-group ability of the OCF₂H moiety, as inferred from the competitive substitution kinetics reported by Petko et al. (2025) [2]. This enables chemoselective nucleophilic aromatic substitution (SNAr) at the C-1 position in the presence of the nitro group at C-2 and the OCF₃ group at C-3. Process chemistry teams can exploit this orthogonal reactivity to introduce amines, thiols, or alkoxides regioselectively under relatively mild conditions (e.g., K₂CO₃/DMF, 60–80°C), accessing 1-substituted-2-nitro-3-(trifluoromethoxy)benzene derivatives that serve as advanced intermediates for scaled API synthesis. The NLT 98% purity specification reduces side-product formation that would otherwise arise from reactive impurities in lower-purity (95%) alternatives .

Agrochemical Lead Discovery: Fluorinated Diphenyl Ether and Aryloxyphenoxypropionate Mimics

The OCF₃ and OCF₂H groups are established lipophilicity and metabolic stability enhancers in agrochemical design, as highlighted in the review of successful trifluoromethoxy-containing agrochemicals [3]. The target compound's three differentiated functional groups (OCF₂H, NO₂, OCF₃) allow sequential derivatization: nitro reduction to aniline, diazotization/Sandmeyer to phenol, and subsequent O-arylation to generate fluorinated diphenyl ether scaffolds that mimic the aryloxyphenoxypropionate (AOPP) herbicide pharmacophore. The ortho-OCF₃ group improves hydrolytic stability of the resulting ether linkage compared to CF₃ analogs, while the OCF₂H group provides additional hydrogen-bond donor capacity for target enzyme interaction [3].

Analytical Method Development: Fluorine-NMR Probe for Reaction Monitoring

The compound's five fluorine atoms distributed across two magnetically distinct environments (OCF₂H doublet and OCF₃ singlet) make it an ideal probe molecule for developing ¹⁹F NMR-based reaction monitoring methods [4]. Analytical development groups can use this compound to establish quantitative ¹⁹F NMR protocols (qNMR) for tracking consumption of fluorinated starting materials and formation of fluorinated products in real time, with detection limits typically <0.5 mol% for each fluorinated species. The unique OCF₂H:OCF₃ integration ratio (2:3, i.e., 40:60) provides an internal normalization reference, eliminating the need for an external standard in routine monitoring applications [4].

Quote Request

Request a Quote for 1-Difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.